L-Ornithine 7-amido-4-methylcoumarin dihydrochloride
Overview
Description
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is particularly valuable in the study of protease activity due to its fluorescent properties. The compound is a derivative of L-ornithine, an amino acid, and 4-methylcoumarin, a fluorescent molecule. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Mechanism of Action
Target of Action
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is primarily used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in some way.
Biochemical Pathways
Given its use in proteomics research , it is likely that it interacts with proteins or enzymes, potentially affecting various biochemical pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine 7-amido-4-methylcoumarin dihydrochloride typically involves the following steps:
Coupling Reaction: L-ornithine is first protected at its amino group to prevent unwanted side reactions. This is usually done using a protecting group like Boc (tert-butyloxycarbonyl).
Activation of 4-Methylcoumarin: 4-methylcoumarin is activated by converting it into an acyl chloride using reagents like thionyl chloride.
Coupling: The activated 4-methylcoumarin is then coupled with the protected L-ornithine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting group on L-ornithine is removed under acidic conditions to yield the free amine.
Formation of Dihydrochloride Salt: The final product is converted into its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the coupling and deprotection steps.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride can undergo several types of chemical reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-ornithine and 4-methylcoumarin.
Oxidation: The coumarin moiety can be oxidized to form various oxidized derivatives.
Substitution: The amino group of L-ornithine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Hydrolysis: Yields L-ornithine and 4-methylcoumarin.
Oxidation: Produces oxidized coumarin derivatives.
Substitution: Results in substituted ornithine derivatives.
Scientific Research Applications
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is used in various scientific research fields:
Chemistry: As a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: To investigate protease activity in biological samples.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: Used in the development of diagnostic assays and biochemical tests.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine 7-amido-4-methylcoumarin dihydrochloride
- L-Alanine 7-amido-4-methylcoumarin dihydrochloride
- L-Phenylalanine 7-amido-4-methylcoumarin dihydrochloride
Uniqueness
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific amino acid component, L-ornithine, which is involved in the urea cycle. This makes it particularly useful for studying enzymes that interact with ornithine, such as ornithine decarboxylase. Its fluorescent properties also make it a valuable tool in various biochemical assays.
Properties
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-LTCKWSDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647391 | |
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201854-09-3 | |
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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